![molecular formula C13H11ClN2O4S B5666279 N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5666279.png)
N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide and related compounds involves multiple steps, including the reaction of chloroaniline with different reagents under specific conditions. For instance, Ebrahimi et al. (2015) describe the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides through a solvent-free, one-pot method from 4-chloroaniline, highlighting the chemoselectivity and efficiency of these compounds as acylation reagents in water, a green solvent (Ebrahimi et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, Murthy et al. (2018) conducted a synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, employing SCXRD studies and spectroscopic tools to characterize the structure, demonstrating the importance of intermolecular interactions in stabilizing the compound's crystal state (Murthy et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamides exhibit a broad range of reactivities, such as acylation, alkylation, and reactions with nucleophiles. Fukuyama et al. (1995) explored the versatility of 2- and 4-nitrobenzenesulfonamides in alkylation reactions, achieving near quantitative yields, and demonstrated that these sulfonamides could be deprotected easily, yielding secondary amines (Fukuyama et al., 1995).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-2-3-10(14)8-13(9)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDGRHIQXJCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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